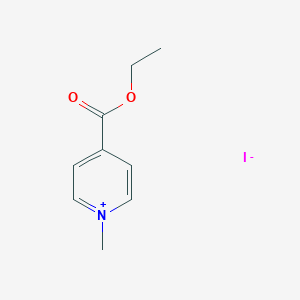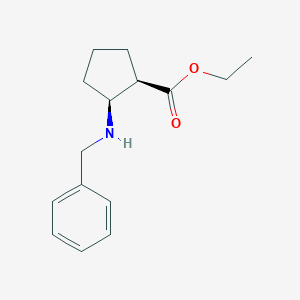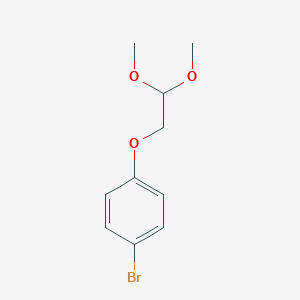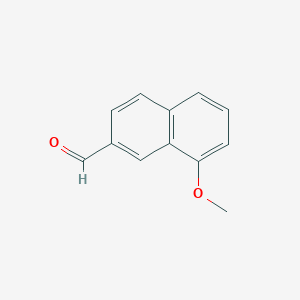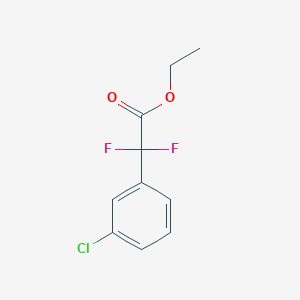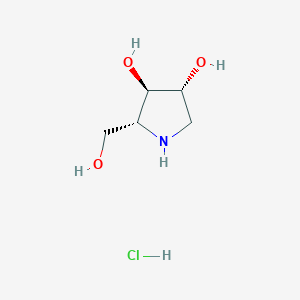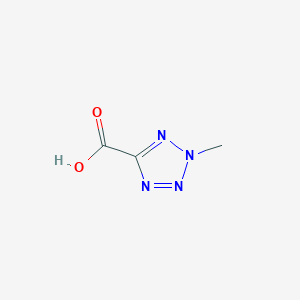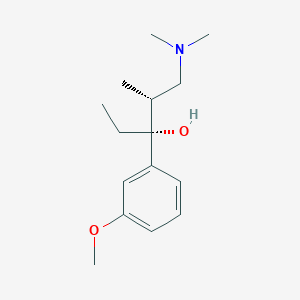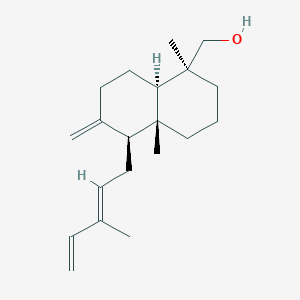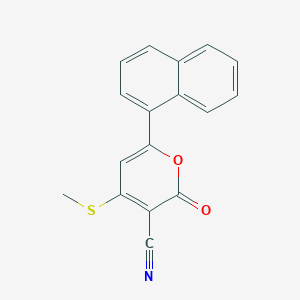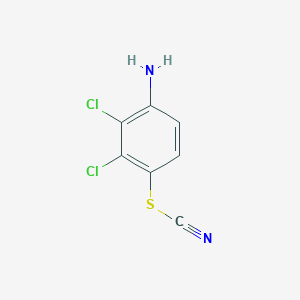
2,3-Dichloro-4-thiocyanatoaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as electrochemical C–H functionalization followed by C–S and C–N bond formation , and palladium-catalyzed site-selective sp3 C-H bond thiocyanation . The first method utilizes bromide ions as a redox catalyst and supporting electrolyte, which allows for the formation of 3-amino-2-thiocyanato-α,β-unsaturated carbonyl derivatives . The second method employs Na2S2O8 as an oxidant and NaSCN for thiocyanation, leading to the selective synthesis of 2-amino-4-thiocyanatomethylfurans .
Molecular Structure Analysis
The molecular structure of thiocyanatoaniline derivatives can be inferred from the reactions they undergo. For instance, the reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene suggests that the thiocyanato group can participate in nucleophilic aromatic substitution reactions under certain conditions . Additionally, the regioselectivity observed in the reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates indicates that the thiocyanato group's position on the aniline ring can influence the outcome of such reactions .
Chemical Reactions Analysis
The chemical reactivity of thiocyanatoaniline derivatives is highlighted by their ability to form various bonds and undergo transformations. The electrosynthesis approach demonstrates the formation of C–S and C–N bonds , while the palladium-catalyzed reaction showcases the thiocyanation of sp3 C-H bonds . The reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates further illustrate the versatility of these compounds in forming adducts with different reagents .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,3-Dichloro-4-thiocyanatoaniline are not directly reported, the properties of similar compounds can be deduced. For example, the synthesis conditions for 4-amino-3,4'-dinitrodiphenyl sulfide suggest that thiocyanatoaniline derivatives can be stable under high temperatures in an aqueous alkaline medium . The stability of adducts formed from 2-amino-2-thiazolines and isocyanates or isothiocyanates, as well as their ability to rearrange under certain conditions, provides insight into the thermal and chemical stability of these compounds .
Applications De Recherche Scientifique
Antifungal Activity
2,3-Dichloro-4-thiocyanatoaniline and its derivatives have demonstrated significant antifungal properties. In a study, thiocyanatoaniline derivatives, including compounds similar to this compound, were synthesized and tested for their activity against dermatophytes. They exhibited therapeutic potential with low toxicity and skin sensitization in clinical trials (Croshaw, Davidson, & Spooner, 1966).
Synthesis of Antimicrobials
The compound has been utilized in the synthesis of new antimicrobials. A study focused on synthesizing N-derivatives of 2,5-dichloroaniline and 2,5-dichloro-4-thiocyanatoaniline, revealing strong antibacterial activities against Staphylococcus aureus (Kimura et al., 1962).
Chemical Synthesis and Reactions
This compound is also used in various chemical synthesis processes. For instance, it has been employed in the reaction with 4-nitrochlorobenzene to synthesize 4-amino-3,4'-dinitrodiphenyl sulfide, a compound of interest in organic chemistry (Pilyugin et al., 2003).
Spectrophotometric Analysis
The compound plays a role in spectrophotometric analysis methods. For example, it has been used in methods for the rapid measurement of thiocyanate in biological fluids like serum and urine (Giraudi & Grillo, 1981).
Biological Activity Studies
This compound derivatives have been studied for their biological activities, such as antioxidant and cytotoxic effects against cancer cell lines. This highlights the potential biomedical applications of these compounds (Gunasekaran et al., 2017).
Propriétés
IUPAC Name |
(4-amino-2,3-dichlorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-6-4(11)1-2-5(7(6)9)12-3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYXNAYEWINMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562101 | |
| Record name | 4-Amino-2,3-dichlorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7494-03-3 | |
| Record name | 4-Amino-2,3-dichlorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



